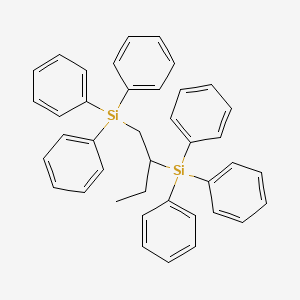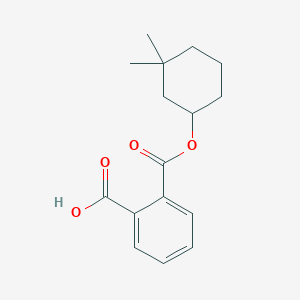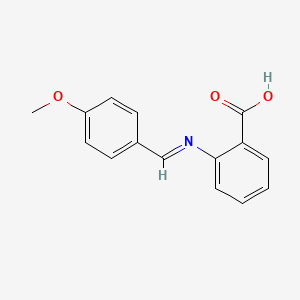
2,4,6-Trinitro-m-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitro-m-toluidine is a chemical compound with the molecular formula C7H6N4O6 and a molecular weight of 242.149 g/mol . It is a nitroaromatic compound, characterized by the presence of three nitro groups (-NO2) attached to a toluene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitro-m-toluidine can be synthesized through the nitration of m-toluidine. The process involves the reaction of m-toluidine with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, and 6 positions on the toluene ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The nitration mixture is carefully controlled, and the reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trinitro-m-toluidine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Reduction: The reduction of this compound typically yields 2,4,6-triamino-m-toluidine.
Substitution: Depending on the nucleophile used, various substituted derivatives of m-toluidine can be formed.
Applications De Recherche Scientifique
2,4,6-Trinitro-m-toluidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitro-m-toluidine involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to oxidative stress and other biochemical effects .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amino group.
2,4,6-Trinitroaniline: Similar but with an aniline group instead of a toluene ring.
2,4,6-Trinitrophenol (Picric Acid): Similar but with a hydroxyl group instead of a toluene ring.
Uniqueness: 2,4,6-Trinitro-m-toluidine is unique due to the presence of both nitro groups and an amino group on the toluene ring.
Propriétés
Numéro CAS |
22603-58-3 |
|---|---|
Formule moléculaire |
C7H6N4O6 |
Poids moléculaire |
242.15 g/mol |
Nom IUPAC |
3-methyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C7H6N4O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,8H2,1H3 |
Clé InChI |
RSUBARQODWIKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)




